2'-Chlorothymidine
Overview
Description
2’-Chlorothymidine: is a synthetic nucleoside analog derived from thymidine. It is characterized by the substitution of a chlorine atom at the 2’ position of the deoxyribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Chlorothymidine can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,2’-anhydro-5-methyluridine with hydrogen chloride in N,N-dimethylacetamide. The reaction is carried out at 60°C for a total of five hours, with the addition of hydrogen chloride in two stages. The reaction mixture is then distilled under reduced pressure, and the residue is treated with water, filtered, and dried to obtain 2’-Chlorothymidine with high purity .
Industrial Production Methods: Industrial production of 2’-Chlorothymidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2’-Chlorothymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The glycosidic bond in 2’-Chlorothymidine can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Hydrogen Chloride: Used in the synthesis of 2’-Chlorothymidine.
N,N-Dimethylacetamide: Solvent for the reaction.
Water: Used in the purification process.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2’-Chlorothymidine can be obtained.
Oxidation Products: Oxidized forms of the compound.
Hydrolysis Products: Thymidine and other degradation products.
Scientific Research Applications
2’-Chlorothymidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. .
Industry: Utilized in the production of labeled nucleotides for research purposes.
Mechanism of Action
2’-Chlorothymidine exerts its effects by incorporating into replicating DNA, thereby interfering with DNA synthesis. This incorporation can lead to chain termination or mutations, disrupting the replication process. The compound targets rapidly dividing cells, making it effective in cancer treatment and antiviral therapies. The molecular pathways involved include the inhibition of DNA polymerase and the induction of DNA damage responses .
Comparison with Similar Compounds
Thymidine: The parent compound of 2’-Chlorothymidine.
2’-Fluorothymidine: Another nucleoside analog with a fluorine substitution at the 2’ position.
2’-Aminothymidine: Contains an amino group at the 2’ position.
Uniqueness: 2’-Chlorothymidine is unique due to its chlorine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in DNA synthesis, making it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQACLYZYXSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970224 | |
Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54898-34-9 | |
Record name | NSC529514 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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